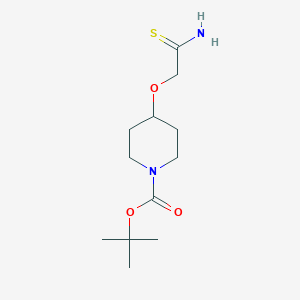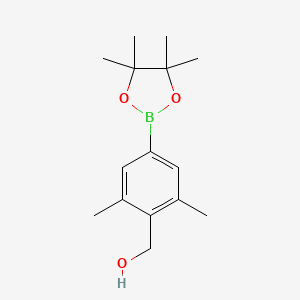
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid is a compound that features a 4-methyltrityl group, which is a structural modification of the trityl group. The trityl group is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis . The 4-methyltrityl group allows for more rapid cleavage from protected peptides, making it a valuable tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including the use of mixed anhydrides and activated esters . The reaction conditions often involve the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with the 4-methyltrityl group as a protecting group .
Analyse Des Réactions Chimiques
Types of Reactions
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the 4-methyltrityl group, yielding the deprotected peptide.
Substitution: The compound can undergo substitution reactions where the 4-methyltrityl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based therapeutics and drug delivery systems.
Industry: Applied in the large-scale production of peptides for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism by which 15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid exerts its effects involves the protection of functional groups during peptide synthesis. The 4-methyltrityl group acts as a temporary protecting group that can be selectively removed under mild acidic conditions, allowing for the synthesis of complex peptides without unwanted side reactions . The molecular targets and pathways involved include the stabilization of peptide intermediates and the prevention of side-chain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trityl (Triphenylmethyl) Group: The trityl group is similar to the 4-methyltrityl group but lacks the methyl substitution.
Diphenylmethyl (Dpm) Group: Another protecting group used in peptide synthesis, known for its intermediate relative carbocation stability.
Uniqueness
The 4-methyltrityl group is unique due to its enhanced acid lability compared to the trityl group, allowing for more rapid and selective deprotection of peptides . This makes it particularly useful in solid-phase peptide synthesis where rapid and efficient deprotection is crucial .
Propriétés
IUPAC Name |
3-[2-[2-[2-[3-(4-methylphenyl)-3,3-diphenylpropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O6/c1-26-12-14-29(15-13-26)31(27-8-4-2-5-9-27,28-10-6-3-7-11-28)17-19-35-21-23-37-25-24-36-22-20-34-18-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRLCQNDMIPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCOCCOCCOCCOCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B6342689.png)



![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)






